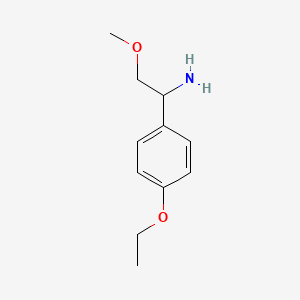

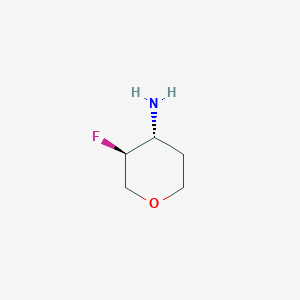

![molecular formula C22H23N3O4 B3013629 N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251559-43-9](/img/structure/B3013629.png)

N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as dibenzo[b,h][1,6]naphthyridines, has been achieved through a one-pot reaction involving 2-acetylaminobenzaldehyde and methyl ketones under basic conditions. This process involves four sequential condensation reactions . Although the exact synthesis of N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is not described, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the first paper, involves hydrogen bonding that generates a chain motif, which is further linked into a layer motif via additional N—H⋯O interactions . This suggests that the compound of interest may also exhibit complex hydrogen bonding patterns, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The compound of interest is likely to participate in chemical reactions typical of acetamides and naphthyridines. For instance, the presence of acetamide groups can lead to hydrogen bond formation, as seen in the co-crystallization of an acetamide with naphthalene-2,3-diol . The naphthyridine moiety, as part of the compound's structure, may also engage in interactions with other molecules, such as intercalation into double-stranded DNA, which was observed for 6-methyl-1,6-dibenzonaphthyridinium triflates .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide are not directly reported in the provided papers, we can infer that the compound may exhibit fluorescence based on the behavior of structurally related dibenzo[b,h][1,6]naphthyridines . Additionally, the presence of dimethoxyphenyl and acetamide groups could influence the compound's solubility, melting point, and potential for forming crystals with specific stoichiometries .

Applications De Recherche Scientifique

Antineoplastic Agent Development

Research by Chang et al. (1999) delved into the synthesis of compounds including derivatives similar to N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. These compounds exhibited notable inhibitory activities in cytotoxic test systems, suggesting potential as antineoplastic agents (Chang et al., 1999).

Synthesis and Biological Activity

Nandini et al. (2014) explored the synthesis of naphthyridine derivatives, which could include compounds like N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. They noted the potential for room temperature synthesis under aerobic conditions, hinting at the chemical's practical applications in pharmaceutical contexts (Nandini et al., 2014).

Topoisomerase-I Targeting and Cytotoxicity

Singh et al. (2003) examined compounds related to N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide for their topoisomerase-I targeting activity and cytotoxicity. They found that certain analogues exhibited greater activity than camptothecin, a known anticancer drug, suggesting significant therapeutic potential (Singh et al., 2003).

Dual Inhibition of Tyrosine Kinases

Thompson et al. (2005) studied similar compounds for their inhibitory effects on fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. This research indicates the compound's potential in cancer treatment, particularly in targeting specific growth factors (Thompson et al., 2005).

Fluorescence Properties and DNA Detection

Okuma et al. (2017) synthesized 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines, related to the compound , demonstrating enhanced fluorescence in the presence of double-stranded DNA. This property could be useful in biochemical assays and molecular biology research (Okuma et al., 2017).

Coordination Chemistry and Catalysis

Sinha et al. (2009) focused on the coordination of naphthyridine-functionalized N-heterocyclic carbene to various metals, including palladium and ruthenium. This research highlights the potential application of similar compounds in catalysis and material science (Sinha et al., 2009).

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-28-14-7-8-20(29-2)19(11-14)24-21(26)13-25-10-9-18-16(12-25)22(27)15-5-3-4-6-17(15)23-18/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFCXGLYJGGKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

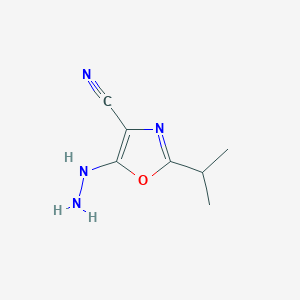

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

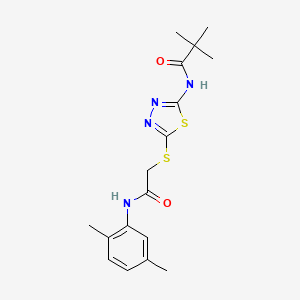

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

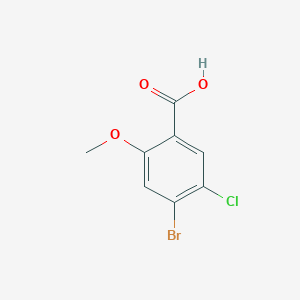

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)